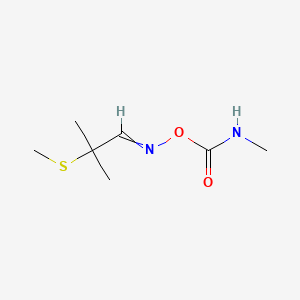
2-Methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime
Descripción general
Descripción
Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998)
Aldicarb is a synthetic oxime carbamate compound and carbamate acetylcholinesterase inhibitor, endocrine disruptor, and neurotoxin that is used as a pesticide. It is characterized as a highly toxic colorless or white crystalline solid with a slightly sulfurous odor, and exposure occurs by inhalation, ingestion, or contact.
Carbamate derivative used as an insecticide, acaricide, and nematocide.
Propiedades
| The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/ | |
Nombre del producto |
2-Methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime |
Fórmula molecular |
C7H14N2O2S C7H14N2O2S CH3SC(CH3)2CH=NOCONHCH3 |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
[(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10) |
Clave InChI |
QGLZXHRNAYXIBU-UHFFFAOYSA-N |
Impurezas |
Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3 |
SMILES canónico |
CC(C)(C=NOC(=O)NC)SC |
Punto de ebullición |
Decomposes (NTP, 1992) decomposes |
Color/Form |
Crystals from isopropyl ether |
Densidad |
1.195 at 77 °F (EPA, 1998) Specific gravity: 1.1950 at 25 °C 1.195 |
melting_point |
210 to 214 °F (EPA, 1998) 99-100 °C 100 °C 210-214 °F |
Descripción física |
Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) White crystals with a slightly sulfurous odor; [CAMEO] COLOURLESS CRYSTALS. White crystals with a slightly sulfurous odor. Commercial formulations are granular. |
Solubilidad |
0.1 to 1.0 mg/mL at 72 °F (NTP, 1992) Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone Aldicarb solubilities (expressed as %) at various temperatures. Table: Percent Solubility [Table#3193] 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C In water, 4,930 mg/L at 20 °C Practically insoluble in hexane Solubility in water, g/100ml at 25 °C: 0.6 |
Presión de vapor |
Less than 0.5 at 68F (EPA, 1998) 0.0000347 [mmHg] 2.9X10-5 mm Hg at 20 °C Vapor pressure, Pa at 25 °C: 0.01 <0.5 mmHg |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

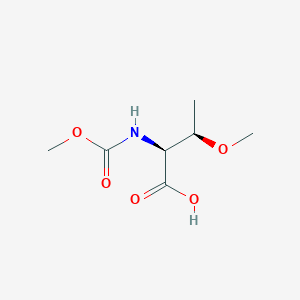
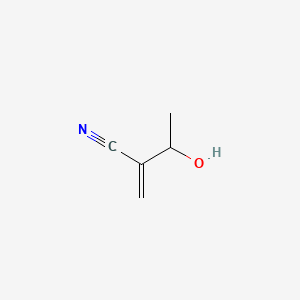
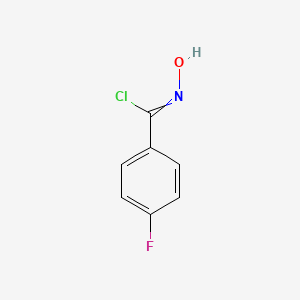
![2-Imidazolidinimine, 1-[(6-chloro-3-pyridinyl)methyl]-N-nitro-](/img/structure/B8807932.png)
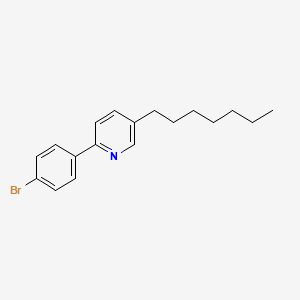
![3,5-Dichlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B8807951.png)
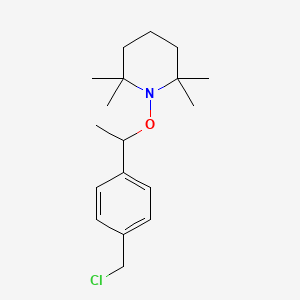
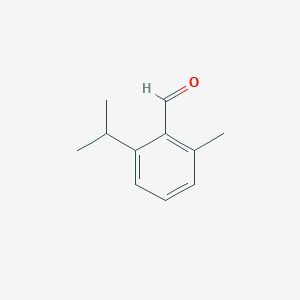
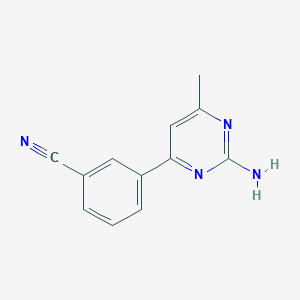
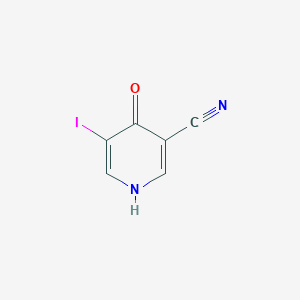
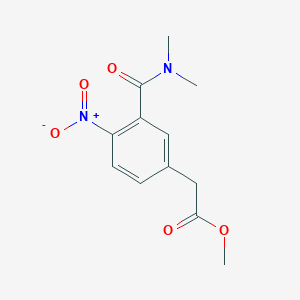
![(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B8808005.png)
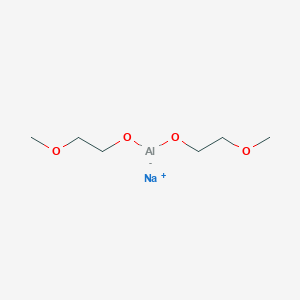
![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B8808020.png)